Cas no 952182-51-3 (2-(Trifluoromethyl)quinoline-6-carboxylic acid)
2-(Trifluoromethyl)quinoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Trifluoromethyl)quinoline-6-carboxylic acid
- 2-(Trifluoromethyl)-quinoline-6-carboxylic acid
- 6-Quinolinecarboxylicacid, 2-(trifluoromethyl)-
- AMY26030
- MFCD09836051
- 6-Quinolinecarboxylicacid,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)quinoline-6-carboxylicacid
- 2-Trifluoromethylquinoline-6-carboxylic acid
- DTXSID20662720
- SCHEMBL538271
- J-506684
- AKOS015852930
- 2-Trifluoromethyl-quinoline-6-carboxylic acid
- FT-0646764
- AB53358
- A849528
- AS-32780
- 952182-51-3
- CS-0434791
- 6-Carboxy-2-(trifluoromethyl)quinoline, 6-Carboxy-2-(trifluoromethyl)-1-azanaphthalene
- 2-(trifluoromethyl)quinoline -6-carboxylic acid
- DB-031370
-
- MDL: MFCD09836051
- Inchi: 1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17)
- InChI Key: PDWMUXHPWPBHDJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C2C=C(C(=O)O)C=CC2=N1)(F)F
Computed Properties
- Exact Mass: 241.03500
- Monoisotopic Mass: 241.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 50.2A^2
Experimental Properties
- Density: 1.481
- Boiling Point: 329.5°C at 760 mmHg
- Flash Point: 153.1°C
- Refractive Index: 1.578
- PSA: 50.19000
- LogP: 2.95180
2-(Trifluoromethyl)quinoline-6-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Trifluoromethyl)quinoline-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 230525-250mg |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 250mg |
£356.00 | 2022-02-28 | |
| Fluorochem | 230525-1g |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 1g |
£889.00 | 2022-02-28 | |
| Alichem | A189008276-250mg |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 250mg |
$347.60 | 2023-08-31 | |
| Alichem | A189008276-1g |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 1g |
$861.10 | 2023-08-31 | |
| Chemenu | CM145169-1g |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Apollo Scientific | PC48501-250mg |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 250mg |
£280.00 | 2025-02-21 | |
| abcr | AB260484-250 mg |
2-(Trifluoromethyl)-quinoline-6-carboxylic acid |
952182-51-3 | 250MG |
€547.40 | 2022-06-11 | ||
| Chemenu | CM145169-250mg |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM145169-1g |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T942157-100mg |
2-(Trifluoromethyl)quinoline-6-carboxylic acid |
952182-51-3 | 95% | 100mg |
¥1,275.30 | 2022-08-31 |
2-(Trifluoromethyl)quinoline-6-carboxylic acid Suppliers
2-(Trifluoromethyl)quinoline-6-carboxylic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(Trifluoromethyl)quinoline-6-carboxylic acid
2-(Trifluoromethyl)quinoline-6-carboxylic Acid: A Comprehensive Overview
2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS No. 952182-51-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and quinoline moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 2-(Trifluoromethyl)quinoline-6-carboxylic acid consists of a quinoline ring with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 6-position. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's physicochemical properties and biological activity. The quinoline ring, on the other hand, is a common scaffold in many bioactive molecules, contributing to the compound's potential therapeutic effects.
Recent studies have highlighted the diverse biological activities of 2-(Trifluoromethyl)quinoline-6-carboxylic acid. One notable area of research is its potential as an anticancer agent. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
Beyond its anticancer properties, 2-(Trifluoromethyl)quinoline-6-carboxylic acid has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects. Preclinical studies have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its therapeutic applications, 2-(Trifluoromethyl)quinoline-6-carboxylic acid has been explored for its use in chemical synthesis. The presence of the carboxylic acid group provides a reactive handle for further functionalization, allowing chemists to modify the molecule to enhance its properties or develop new derivatives with improved biological activity. This versatility has led to its use as a building block in the synthesis of more complex molecules, including drug candidates and functional materials.
The synthesis of 2-(Trifluoromethyl)quinoline-6-carboxylic acid has been optimized through various methodologies. One common approach involves the reaction of 2-trifluoromethylquinoline with an appropriate carboxylic acid precursor under suitable conditions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly routes to this compound, making it more accessible for large-scale production and further research.
In terms of safety and regulatory considerations, 2-(Trifluoromethyl)quinoline-6-carboxylic acid is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, as with any chemical compound, it is important to adhere to standard safety guidelines and conduct thorough risk assessments before use. Researchers should also be aware of any specific regulations or guidelines that may apply to the handling and disposal of this compound.
The future prospects for 2-(Trifluoromethyl)quinoline-6-carboxylic acid are promising. Ongoing research continues to uncover new applications and mechanisms of action, further expanding its potential in both academic and industrial settings. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of novel therapeutics and materials.
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